molecular formula C14H21Cl2N2O4P B030880 Carboxyphosphamide Benzyl Ester CAS No. 37979-67-2

Carboxyphosphamide Benzyl Ester

Cat. No.: B030880
CAS No.: 37979-67-2
M. Wt: 383.2 g/mol
InChI Key: URRQYEVJTAKGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxyphosphamide Benzyl Ester is a chemical compound with the molecular formula C14H21Cl2N2O4P. It is known for its multifaceted properties and applications in various scientific fields. This compound is particularly significant in the realms of drug development, nanotechnology, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxyphosphamide Benzyl Ester can be synthesized through various methods. One common approach involves the esterification of carboxylic acids with benzyl alcohols. This reaction can be catalyzed by different agents, such as 2-benzyloxy-1-methylpyridinium triflate, which provides a mild and efficient pathway for the synthesis of benzyl esters . Another method involves the direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under an oxygen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. These reactions are typically conducted under controlled conditions to ensure high yields and purity. The use of catalysts such as tetranuclear zinc clusters can promote transesterification reactions under mild conditions, offering environmental and economic advantages .

Chemical Reactions Analysis

Types of Reactions

Carboxyphosphamide Benzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .

Scientific Research Applications

Carboxyphosphamide Benzyl Ester is extensively used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Carboxyphosphamide Benzyl Ester involves its interaction with molecular targets and pathways. It is metabolized in the body to form active intermediates that exert their effects by alkylating DNA, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents like cyclophosphamide .

Comparison with Similar Compounds

Carboxyphosphamide Benzyl Ester can be compared with other similar compounds such as:

This compound stands out due to its unique ester functional group, which imparts distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.

Biological Activity

Carboxyphosphamide benzyl ester is a derivative of cyclophosphamide, an alkylating agent used primarily in cancer therapy. This compound has garnered attention due to its unique biological activities, including its mechanism of action, pharmacokinetics, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound functions as an alkylating agent, similar to its parent compound cyclophosphamide. The primary mechanism involves the formation of covalent bonds with DNA, leading to DNA cross-linking and subsequent inhibition of DNA synthesis and transcription. This process is critical in exerting cytotoxic effects on rapidly dividing cancer cells.

  • Alkylation Process : The compound undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, resulting in the formation of active metabolites that can alkylate DNA.
  • Cross-Linking : The alkylation leads to cross-linking between DNA strands, preventing proper replication and transcription, which is a hallmark of many chemotherapeutic agents.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of cyclophosphamide:

  • Absorption : After oral administration, peak plasma concentrations are typically reached within 1 hour.
  • Distribution : The volume of distribution ranges from 30 to 50 L, indicating extensive tissue distribution.
  • Metabolism : Approximately 75% of the drug is metabolized by various cytochrome P450 isoforms (CYP2A6, CYP2B6, CYP3A4) into active metabolites such as phosphoramide mustard and acrolein .
  • Elimination : The compound is primarily eliminated through urine as metabolites, with only 10-20% excreted unchanged .

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. For example, it has shown efficacy in inhibiting the proliferation of breast cancer cells and leukemia cells.
  • Case Studies : In clinical settings, derivatives like carboxyphosphamide have been evaluated for their effectiveness in combination therapies. One study demonstrated enhanced antitumor effects when combined with other chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
CytotoxicityInhibition of cancer cell proliferation
Antitumor EfficacyEffective against breast and leukemia cells
Metabolic ActivationConversion via cytochrome P450 enzymes

Research Findings

Recent studies have highlighted the potential for this compound to act as a more targeted therapeutic agent:

  • Selective Toxicity : Unlike some traditional alkylating agents that exhibit broad toxicity profiles, this compound may offer selective targeting capabilities due to its unique structure.
  • Combination Therapies : Studies suggest that when used in conjunction with other drugs (e.g., immunotherapies), it may enhance overall treatment efficacy while reducing side effects .

Properties

IUPAC Name

benzyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRQYEVJTAKGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311053
Record name Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37979-67-2
Record name NSC236628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.